N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide
Description
N-(4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic small molecule characterized by a hybrid structure combining a 1,2,4-oxadiazole ring, cyclopropyl substituent, piperidine-carbonyl linker, and acetamide terminal group. This compound’s design leverages the bioisosteric properties of 1,2,4-oxadiazole, which enhances metabolic stability and binding affinity in medicinal chemistry applications . The piperidine-carbonyl-phenyl backbone facilitates interactions with hydrophobic binding pockets in biological targets, while the acetamide moiety may engage in hydrogen bonding.
Properties
IUPAC Name |
N-[4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13(25)21-17-8-6-16(7-9-17)20(26)24-10-2-3-14(12-24)11-18-22-19(23-27-18)15-4-5-15/h6-9,14-15H,2-5,10-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAZZTOSTBGNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. Therefore, it’s plausible that this compound may also target similar biological entities.
Mode of Action
Oxadiazoles are known to possess hydrogen bond acceptor properties, which could potentially influence their interaction with biological targets. The presence of the cyclopropyl group and piperidine carbonyl group could also contribute to the compound’s binding affinity and selectivity towards its targets.
Biochemical Pathways
Given the anti-infective activities associated with 1,2,4-oxadiazole compounds, it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.
Result of Action
Given the anti-infective activities associated with 1,2,4-oxadiazole compounds, it’s plausible that this compound may exert its effects by inhibiting the growth or replication of infectious agents.
Biochemical Analysis
Biochemical Properties
N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the oxadiazole ring in the compound is known to interact with enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways . Additionally, the piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction processes . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and neurotransmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the NF-κB signaling pathway, which plays a critical role in immune response and inflammation . Furthermore, the compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The oxadiazole ring can form hydrogen bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the compound can interact with transcription factors, altering their ability to bind DNA and regulate gene expression . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, degradation products may accumulate, potentially altering its efficacy and safety profile .
Biological Activity
N-(4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several functional groups, including:
- Cyclopropyl Group : Contributes to the compound's unique steric properties.
- Oxadiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Piperidine Moiety : Often associated with various pharmacological effects.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium bovis and Staphylococcus aureus . The mechanism is believed to involve the inhibition of key enzymes in bacterial fatty acid synthesis pathways.
2. Neuroprotective Effects
Some studies have highlighted the neuroprotective potential of compounds containing oxadiazole moieties. For example, certain derivatives have demonstrated protective effects against neuronal cell death in models of neurodegenerative diseases . The exact pathways involved are still under investigation but may include modulation of neurotransmitter systems.
3. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Compounds inhibit key enzymes involved in metabolic pathways in pathogens. |
| Receptor Modulation | Interaction with muscarinic receptors may lead to neuroprotective effects. |
| Apoptosis Induction | Triggers programmed cell death in cancer cells through various signaling pathways. |
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) assessed the efficacy of various oxadiazole derivatives against Mycobacterium bovis. The most active compounds demonstrated strong inhibition at low concentrations, suggesting their potential as novel antimicrobial agents .
- Neuroprotective Studies : Research by Salama et al. (2020) indicated that certain oxadiazole derivatives exhibited significant neuroprotective effects in vitro, enhancing neuronal survival under oxidative stress conditions .
- Cancer Research : A comparative study on the anticancer activity of oxadiazole derivatives revealed that specific modifications to the oxadiazole ring enhanced cytotoxicity against multiple cancer cell lines .
Comparison with Similar Compounds
Compound M954-2368
- Structure: N-(4-{[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-sulfonyl]amino}phenyl)acetamide
- Molecular Formula : C₂₁H₂₅N₅O₄S
- Molecular Weight : 443.52 g/mol
- Key Differences: Replaces the piperidine-carbonyl-phenyl scaffold with a 1-ethyl-2,5-dimethylpyrrole-sulfonyl group. The pyrrole ring may reduce basicity, affecting pharmacokinetic properties.
Compound M881-1507
- Structure : N-(2H-1,3-Benzodioxol-5-yl)-2-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
- Molecular Formula : C₂₃H₁₈N₄O₄S
- Molecular Weight : 446.48 g/mol
- Key Differences :
- Features a benzodioxol aromatic system instead of the cyclopropyl-oxadiazole-piperidine core.
- A pyridine-thioether linkage replaces the piperidine-carbonyl group, likely increasing metabolic susceptibility due to the thioether bond .
- The 4-methylphenyl substituent on the oxadiazole may enhance lipophilicity but reduce target specificity.
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | M954-2368 | M881-1507 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~455 (estimated) | 443.52 | 446.48 |
| LogP (Predicted) | ~2.8 | ~3.1 | ~3.5 |
| Hydrogen Bond Acceptors | 6 | 7 | 6 |
| Rotatable Bonds | 7 | 8 | 9 |
| Polar Surface Area (Ų) | ~110 | ~125 | ~115 |
Key Observations :
- The target compound’s cyclopropyl-oxadiazole system provides a balance between rigidity and lipophilicity, contrasting with M954-2368’s bulkier pyrrole-sulfonyl group and M881-1507’s benzodioxol-thioether system.
- M881-1507’s higher LogP suggests greater membrane permeability but may increase off-target binding risks.
- The target compound’s lower polar surface area (PSA) could enhance blood-brain barrier penetration compared to M954-2368 .
Functional Group Impact on Bioactivity
- 1,2,4-Oxadiazole vs.
- Piperidine-Carbonyl vs. Sulfonamide/Pyridine Linkers :
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s piperidine-carbonyl-phenyl scaffold requires multi-step synthesis, whereas M954-2368 and M881-1507 employ simpler sulfonylation or thioether-forming reactions .
- Biological Data Gaps: No direct comparative bioactivity data (e.g., IC₅₀, binding assays) are available in the provided evidence, limiting mechanistic insights.
- Unaddressed Analogues : Compounds like N-[3-(hydroxyphenylmethyl)-1,2,4-oxadiazol-5-yl]acetamide () share the acetamide-oxadiazole motif but lack the piperidine-carbonyl-phenyl backbone, highlighting structural diversity in this class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
